molecular formula C20H34O3 B14624483 Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- CAS No. 56585-20-7

Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-

Cat. No.: B14624483
CAS No.: 56585-20-7
M. Wt: 322.5 g/mol
InChI Key: VFDBAWVALXNNEW-UHFFFAOYSA-N
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Description

Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- is an organic compound that belongs to the class of benzene derivatives. Benzene derivatives are known for their aromatic properties and are widely used in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique structural features that make it interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- typically involves the introduction of the diethoxymethyl and methylethoxy groups onto a benzene ring. This can be achieved through a series of organic reactions such as Friedel-Crafts alkylation, nucleophilic substitution, and esterification. The reaction conditions often require the use of catalysts like aluminum chloride or sulfuric acid, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound. The industrial process may also involve purification steps such as distillation and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Toluene: A simple benzene derivative with a methyl group.

    Xylene: Benzene with two methyl groups in different positions.

    Ethylbenzene: Benzene with an ethyl group.

Uniqueness

Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]- is unique due to the presence of both diethoxymethyl and methylethoxy groups. These groups confer specific chemical properties and reactivity that distinguish it from other benzene derivatives. The compound’s unique structure makes it valuable for specialized applications in research and industry.

Properties

CAS No.

56585-20-7

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

[4-(diethoxymethyl)-3-propan-2-yloxyhexyl]benzene

InChI

InChI=1S/C20H34O3/c1-6-18(20(21-7-2)22-8-3)19(23-16(4)5)15-14-17-12-10-9-11-13-17/h9-13,16,18-20H,6-8,14-15H2,1-5H3

InChI Key

VFDBAWVALXNNEW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CCC1=CC=CC=C1)OC(C)C)C(OCC)OCC

Origin of Product

United States

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